Dithymyltrichloroethane
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Overview
Description
Dithymyltrichloroethane is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dithymyltrichloroethane typically involves multi-step organic reactions. One common synthetic route includes the chlorination of thymyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dithymyltrichloroethane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one or more chlorine atoms in the molecule.
Common Reagents and Conditions
The reactions of this compound are carried out under various conditions depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Scientific Research Applications
Dithymyltrichloroethane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, given its ability to interact with various biological targets.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Dithymyltrichloroethane exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Dithymyltrichloroethane include:
Dichlorodiphenyltrichloroethane (DDT): Known for its use as an insecticide, DDT shares structural similarities but differs significantly in its applications and toxicity.
Trichloromethylbenzene: This compound has similar reactivity but is used primarily in different industrial applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
13479-26-0 |
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Molecular Formula |
C22H27Cl3O2 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethyl]phenol |
InChI |
InChI=1S/C22H27Cl3O2/c1-11(2)15-9-17(13(5)7-19(15)26)21(22(23,24)25)18-10-16(12(3)4)20(27)8-14(18)6/h7-12,21,26-27H,1-6H3 |
InChI Key |
QGVSAJOOKCTTII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)C)C(Cl)(Cl)Cl)C(C)C)O |
Origin of Product |
United States |
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